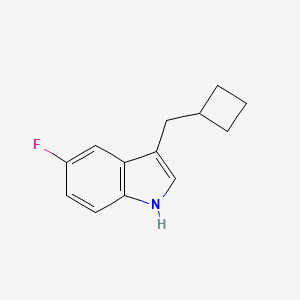

3-(Cyclobutylmethyl)-5-fluoro-1H-indole

Description

Overview of the Indole (B1671886) Heterocycle as a Privileged Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry, often described as a "privileged scaffold". nih.govresearchgate.net This status is attributed to its prevalence in a vast number of natural products and synthetic molecules that exhibit significant biological activity. nih.govnih.gov Its unique structure allows it to mimic the structure of peptides and bind to a variety of biological receptors and enzymes, making it a versatile template for drug design. nih.gov

The indole ring is a key structural feature in many essential biomolecules, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. pcbiochemres.comwikipedia.org This natural presence has inspired extensive research, leading to the development of numerous indole-based pharmaceuticals. nih.gov Its chemical reactivity can be readily modified, allowing chemists to synthesize libraries of derivatives to screen against different biological targets. researchgate.netnih.gov Consequently, indole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive agents. researchgate.netajchem-b.com

Historical Context and Evolution of Indole-Based Compounds in Research

The history of indole chemistry began with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, and he proposed its chemical structure in 1869. wikipedia.orgbiocrates.com For decades, research was primarily focused on dyestuffs. However, interest in indole intensified dramatically in the 1930s with the discovery that the indole structure is a fundamental component of many important alkaloids, such as tryptophan and plant auxins. wikipedia.org

This realization marked a shift towards exploring the biological and pharmacological potential of indoles. Key discoveries, such as the role of serotonin (5-hydroxytryptamine) as a crucial neurotransmitter, further cemented the importance of this heterocyclic system in biological processes. nih.gov Over the years, synthetic methods for creating substituted indoles, like the Fischer indole synthesis (1883) and the Leimgruber–Batcho indole synthesis (1976), have been developed and refined, facilitating the creation of novel drug candidates. wikipedia.orgdiva-portal.org This has led to the approval of many indole-based drugs for treating conditions ranging from migraines and infections to cancer and hypertension. nih.govnews-medical.net

Position and Relevance of 3-(Cyclobutylmethyl)-5-fluoro-1H-indole within Modern Indole Chemistry Research

This compound is a synthetic derivative that exemplifies the modern approach to modifying the indole scaffold for specific research purposes. smolecule.com Its structure consists of the core indole ring system with two key substitutions: a cyclobutylmethyl group at the 3-position and a fluorine atom at the 5-position. smolecule.com These modifications are not arbitrary; they are deliberately designed to modulate the compound's physicochemical and pharmacological properties.

The substitution at the 3-position is significant as this is a common site for electrophilic substitution and a critical point for biological interactions for many indole derivatives. pcbiochemres.com The cyclobutylmethyl group is a non-aromatic, bulky substituent that can influence the compound's binding affinity and selectivity for specific biological targets. google.com

The introduction of a fluorine atom at the 5-position is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability. diva-portal.org This can lead to enhanced binding to target proteins and improved pharmacokinetic profiles. diva-portal.org

Research into compounds like this compound is often focused on exploring its potential as a ligand for biological targets such as receptors involved in neurotransmission or as a building block for more complex molecules. smolecule.com It has also been identified as a potential ligand for creating metal-organic frameworks, indicating its utility in material science. smolecule.comnih.gov While it is primarily a research compound, its design embodies key principles of contemporary drug discovery, where precise structural modifications of a privileged scaffold are used to probe biological systems and develop new therapeutic agents or materials. smolecule.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C13H14FN |

| Molecular Weight | 203.26 g/mol |

| Appearance | Solid (form may vary) |

| IUPAC Name | This compound |

Table 2: Examples of Key Indole-Based Compounds

| Compound Name | Significance |

|---|---|

| Tryptophan | An essential amino acid and biosynthetic precursor. nih.gov |

| Serotonin | A key neurotransmitter in the central nervous system. nih.gov |

| Melatonin | A hormone that regulates sleep-wake cycles. nih.gov |

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID). pcbiochemres.com |

| Vincristine | An anti-cancer agent used in chemotherapy. nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclobutylmethyl)-5-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN/c14-11-4-5-13-12(7-11)10(8-15-13)6-9-2-1-3-9/h4-5,7-9,15H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVAPAMMFADNFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2=CNC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclobutylmethyl 5 Fluoro 1h Indole

Strategies for the Construction of the 1H-Indole Core

The formation of the indole (B1671886) ring is a foundational step in the synthesis of 3-(cyclobutylmethyl)-5-fluoro-1H-indole. Both classical and modern methods are employed to construct this heterocyclic scaffold, each with its own advantages and limitations.

Classical Indole Synthesis Protocols

Several named reactions have historically been the cornerstones of indole synthesis. These methods are often reliable for generating the core indole structure, which can then be further modified.

Fischer Indole Synthesis : This is one of the oldest and most widely used methods for indole synthesis. byjus.comthermofisher.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 5-fluoroindole (B109304), 4-fluorophenylhydrazine would be the appropriate starting material. diva-portal.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole. wikipedia.orgyoutube.com The process can be carried out as a one-pot synthesis, and various Brønsted or Lewis acids can be used as catalysts. byjus.comthermofisher.comwikipedia.org

Bischler Indole Synthesis : Also known as the Bischler–Möhlau indole synthesis, this reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.org While historically significant, this method has been noted for inconsistent results and harsh reaction conditions. wikipedia.org However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have led to milder reaction conditions. wikipedia.org The mechanism involves the initial reaction of the α-bromo-acetophenone with aniline to form an intermediate which then undergoes electrophilic cyclization. wikipedia.org

Sugasawa Indole Synthesis : This method involves the reaction of an aniline with a chloroacetonitrile (B46850) in the presence of a Lewis acid like aluminum trichloride (B1173362) to form an α-amino ketone, which is then reductively cyclized to the indole. diva-portal.org For a 5-fluoroindole, 4-fluoroaniline (B128567) would be the starting material. diva-portal.org

Leimgruber-Batcho Indole Synthesis : This is a highly efficient and popular method, particularly in industrial settings, due to the ready availability of starting materials. wikipedia.orgtsijournals.com The synthesis begins with an o-nitrotoluene, which is converted to an enamine. wikipedia.org This intermediate then undergoes a reductive cyclization to form the indole. wikipedia.orgresearchgate.net For the synthesis of 5-fluoro-1H-indole, 5-fluoro-2-nitrotoluene (B1295086) would be the precursor. diva-portal.org A variety of reducing agents can be used for the cyclization step, including Raney nickel, palladium on carbon, or iron in acetic acid. wikipedia.orgclockss.org

| Synthesis Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Fischer | Substituted phenylhydrazine and an aldehyde or ketone | Oldest and most effective method; can be a one-pot synthesis. | byjus.com |

| Bischler | α-bromo-acetophenone and excess aniline | Historically inconsistent yields; modern modifications offer milder conditions. | wikipedia.org |

| Sugasawa | Aniline and chloroacetonitrile | Involves formation and reductive cyclization of an α-amino ketone. | diva-portal.org |

| Leimgruber-Batcho | o-nitrotoluene | High yields, mild conditions, and popular in industry. | wikipedia.orgtsijournals.com |

Modern Catalytic and Regioselective Approaches to Indole Formation

Modern synthetic chemistry has seen the development of more sophisticated, catalyst-driven methods for indole synthesis. These approaches often offer greater efficiency, milder reaction conditions, and better control over regioselectivity.

Palladium-catalyzed reactions have become a powerful tool in the synthesis of organic compounds, including indoles. mdpi.com These methods often involve the coupling of various starting materials to construct the indole ring in a convergent manner. rsc.org For example, palladium catalysts can be used to facilitate carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in indole synthesis. mdpi.com One such approach is the palladium-catalyzed synthesis of 2,3-disubstituted indoles from ortho-alkynylanilines and arylsiloxanes. rsc.org Another modern approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes to form the indole nucleus. mdpi.com

Functionalization at the C3 Position: Introduction of the Cyclobutylmethyl Moiety

Once the 5-fluoro-1H-indole core is synthesized, the next critical step is the introduction of the cyclobutylmethyl group at the C3 position. The C3 position of indole is nucleophilic and prone to electrophilic substitution.

Alkylation and Substitution Reactions for C3-Cyclobutylmethylation

The direct alkylation of the indole core is a common strategy for introducing substituents at the C3 position.

Friedel-Crafts Alkylation : This classic electrophilic aromatic substitution reaction can be adapted for the C3-alkylation of indoles. wikipedia.orgmt.com The reaction typically involves an alkyl halide (e.g., cyclobutylmethyl bromide) and a Lewis acid catalyst. wikipedia.org However, a significant challenge in Friedel-Crafts alkylation of indoles is controlling polyalkylation and potential N-alkylation. nih.gov Recent advancements have focused on developing milder and more selective catalytic systems. nih.govnih.gov

Alkylation with Alcohols : More environmentally friendly methods utilize alcohols as alkylating agents. These "borrowing hydrogen" or "hydrogen autotransfer" strategies, often catalyzed by transition metals like ruthenium or nickel, proceed by the in situ oxidation of the alcohol to an aldehyde, which then reacts with the indole, followed by reduction of the resulting intermediate. researchgate.netrsc.orgresearchgate.net

Methodological Advances in C3-Alkylation of Indoles

Recent research has focused on developing more efficient and selective methods for C3-alkylation.

Metal-Free Alkylation : To avoid the use of potentially toxic and expensive transition metals, metal-free alkylation protocols have been developed. One such method uses a B(C6F5)3 catalyst to mediate the direct C3-alkylation of indoles with amine-based alkylating agents. nih.govacs.org This approach shows broad scope and excellent chemoselectivity, avoiding common side reactions like N-methylation. nih.govacs.org

Ruthenium-Catalyzed Methods : Ruthenium complexes have been shown to be effective catalysts for the C3-alkylation of indoles using alcohols as the alkylating agents. These methods are attractive due to their high activity and the use of readily available starting materials. researchgate.net

| Method | Alkylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Metal-Free Alkylation | Amine-based alkylating agents | B(C6F5)3 | Avoids N-methylation and formation of 3,3'-bisindolylmethanes. | nih.govacs.org |

| Borrowing Hydrogen | Alcohols | [Ru(p-cymene)Cl2]2 | High activity, easy operation, and can be performed under an air atmosphere. | researchgate.net |

| Nickel-Catalyzed Alkylation | Alcohols | Binuclear nickel complex | Accommodates a broad substrate scope including primary/secondary benzylic and aliphatic alcohols. | rsc.org |

Functionalization at the C5 Position: Selective Fluorination of the Indole Core

While the primary focus is on synthesizing the pre-fluorinated 5-fluoro-1H-indole core, direct fluorination of an existing indole scaffold at the C5 position is a challenging but important transformation. The electronic properties of the indole ring generally favor electrophilic substitution at the C3 position, making selective C5 functionalization difficult to achieve. researchgate.net

Recent advances in C-H functionalization have provided new avenues for the direct and regioselective introduction of substituents onto the indole ring. researchgate.net However, direct C5-fluorination remains a significant synthetic challenge. Most synthetic routes to 5-fluoroindoles rely on starting with a precursor that already contains the fluorine atom, such as 4-fluoroaniline or 4-fluorophenylhydrazine. diva-portal.org

Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used in modern organic synthesis for the introduction of fluorine atoms. mdpi.com However, controlling the regioselectivity of the reaction with an indole substrate to favor the C5 position over other positions would require a carefully designed directing group strategy or a specific catalytic system that can overcome the inherent reactivity of the indole nucleus. Research in this area is ongoing, with the aim of developing practical and efficient methods for the late-stage fluorination of complex molecules.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of a fluorine atom onto the indole ring can be achieved through either electrophilic or nucleophilic fluorination methods. The choice of strategy often depends on the desired regioselectivity and the nature of the starting materials.

Electrophilic Fluorination: This is the most common approach for the direct fluorination of electron-rich aromatic systems like indoles. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are widely used due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgresearchgate.net For the synthesis of a 5-fluoro-1H-indole scaffold, fluorination is typically performed on a pre-formed indole ring or an aniline precursor prior to cyclization.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). researchgate.netacs.org These reagents deliver an electrophilic fluorine species ("F+") that attacks the electron-rich indole nucleus. The reaction's regioselectivity is governed by the substitution pattern on the indole ring. In the case of unsubstituted indole, electrophilic attack typically occurs at the C3 position. Therefore, to achieve 5-fluorination, the synthesis often starts with a 4-fluoro-substituted aniline derivative, which is then used in a classical indole synthesis such as the Fischer, Leimgruber-Batcho, or Reissert synthesis. pharmaguideline.comnih.gov

The general mechanism for electrophilic fluorination of an indole ring involves the attack of the nucleophilic indole on the electrophilic fluorine source. acs.org Studies on the fluorination of indoles with Selectfluor have shown that the reaction can lead to various products depending on the reaction conditions and the substitution pattern of the indole. For instance, the reaction of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can yield 3-fluorooxindoles. organic-chemistry.orgacs.org

| Fluorinating Reagent | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Selectfluor™ (F-TEDA-BF4) | Indoles, Anilines | Highly reactive, soluble in various solvents, can be used in 'green' ionic liquids. | researchgate.net |

| N-Fluorobenzenesulfonimide (NFSI) | Indoles, Enolates | Mild fluorinating agent, effective for producing difluoro-oxindoles from indoles. | acs.org |

Nucleophilic Fluorination: While less common for direct fluorination of the indole benzene (B151609) ring, nucleophilic methods are a powerful alternative, especially when starting with a pre-functionalized aromatic ring. ucla.edu This approach involves the displacement of a leaving group (e.g., -NO₂, -Cl, -OTf) by a fluoride (B91410) ion (F⁻). Sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and various tetraalkylammonium fluorides.

For the synthesis of 5-fluoro-1H-indole, a typical nucleophilic aromatic substitution (SₙAr) strategy would start with a molecule like 5-nitro-1H-indole or a 5-halo-1H-indole. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack. However, the high basicity of fluoride can present challenges, and careful optimization of reaction conditions (e.g., high temperatures, polar aprotic solvents) is often necessary. ucla.edu

Impact of Fluorine on Indole Reactivity and Synthesis Pathways

The introduction of a fluorine atom at the C5 position of the indole ring has a significant electronic impact that influences the subsequent steps in the synthesis of this compound.

Fluorine is the most electronegative element, and its presence on the benzene portion of the indole ring exerts a strong electron-withdrawing inductive effect (-I). tandfonline.com This effect reduces the electron density of the entire indole system. The decreased electron density has several consequences for reactivity:

Reduced Nucleophilicity: The indole ring, particularly the C3 position, becomes less nucleophilic. This can affect the rate and efficiency of subsequent electrophilic substitution reactions, such as the introduction of the cyclobutylmethyl group. researchgate.net Reactions that typically proceed readily with unsubstituted indole, like Mannich or Friedel-Crafts reactions, may require harsher conditions or more potent electrophiles when a fluorine atom is present. pharmaguideline.com

Altered Acidity of N-H: The electron-withdrawing nature of fluorine increases the acidity of the N-H proton of the pyrrole (B145914) ring. This can influence the choice of base for N-alkylation or N-protection reactions.

Modification of Physicochemical Properties: Beyond reactivity, the fluorine atom alters key physical properties. It increases lipophilicity, which can affect solubility and interactions with other molecules. This modification is a key reason for the prevalence of fluorinated compounds in pharmaceuticals. tandfonline.com

The synthesis pathway for this compound must account for these electronic effects. For example, if the cyclobutylmethyl group is to be introduced at the C3 position via a Friedel-Crafts-type alkylation, the reduced nucleophilicity of the 5-fluoroindole ring might necessitate the use of a more reactive alkylating agent (e.g., cyclobutylmethyl triflate) or a stronger Lewis acid catalyst compared to the synthesis of the non-fluorinated analogue.

Convergent and Divergent Synthetic Routes to the Target Compound

Convergent Synthesis: A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. nih.gov For this compound, a convergent strategy would involve the separate synthesis of the 5-fluoro-1H-indole core and the cyclobutylmethyl side chain, followed by their coupling.

Fragment 1 (5-fluoro-1H-indole): Synthesized via methods like the Fischer indole synthesis starting from 4-fluorophenylhydrazine. numberanalytics.combyjus.com

Fragment 2 (Cyclobutylmethyl electrophile): Prepared from cyclobutanemethanol, for example, by converting the alcohol to a good leaving group such as a bromide or tosylate (cyclobutylmethyl bromide or cyclobutylmethyl tosylate).

Coupling: The final step would be the C3-alkylation of 5-fluoro-1H-indole with the cyclobutylmethyl electrophile, possibly via a Grignard reaction with 5-fluoro-3-iodo-1H-indole or a direct Friedel-Crafts alkylation.

Divergent Synthesis: A divergent strategy starts from a common intermediate that is elaborated into a variety of different target molecules. digitellinc.comwikipedia.org In the context of synthesizing analogues of this compound, a divergent approach would be highly valuable for creating a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

A possible divergent route could start from a common intermediate like ethyl 5-fluoro-1H-indole-3-carboxylate.

Common Intermediate: Ethyl 5-fluoro-1H-indole-3-carboxylate.

Diversification: This intermediate could be subjected to various reactions to introduce different side chains at the C3 position.

Route to Target: Reduction of the ester to the corresponding alcohol (5-fluoro-1H-indol-3-yl)methanol, followed by conversion to a tosylate and subsequent displacement with a cyclobutyl Grignard reagent.

Route to Analogues: The ester could be reacted with a variety of other Grignard reagents or subjected to other transformations to generate a library of 3-substituted-5-fluoro-1H-indoles.

This strategy is particularly powerful in drug discovery, where a central scaffold is functionalized to explore a wide chemical space. digitellinc.comnih.gov

Analytical Techniques for Reaction Monitoring and Product Purity Assessment

Rigorous analytical control is essential throughout the synthesis of this compound to ensure the desired product is obtained with high purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Reaction Monitoring: The progress of individual synthetic steps can be monitored using Thin-Layer Chromatography (TLC) for a quick qualitative assessment of the consumption of starting materials and the formation of products. For more quantitative and precise monitoring, especially in process development, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govresearchgate.net HPLC can separate complex reaction mixtures and provide information on the relative amounts of reactants, intermediates, and products.

Product Purification and Purity Assessment: After the reaction is complete, the crude product is purified, typically using column chromatography. The purity of the isolated this compound is then assessed using several analytical techniques:

High-Performance Liquid Chromatography (HPLC): A primary tool for determining the purity of the final compound. nih.gov By using a validated method, the percentage purity can be accurately determined.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov It confirms the molecular weight of the desired product and can help in identifying any impurities. For fluorinated compounds, mass spectrometry is particularly useful as the presence of fluorine can be detected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural elucidation. NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and the successful incorporation of both the cyclobutylmethyl group and the fluorine atom at the correct positions.

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretch of the indole ring.

| Analytical Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| HPLC | Reaction Monitoring, Purity Assessment | Quantitative data on compound purity and reaction conversion. | nih.gov |

| LC-MS | Purity Assessment, Impurity Identification | Molecular weight confirmation and identification of byproducts. | nih.gov |

| NMR (¹H, ¹³C, ¹⁹F) | Structural Elucidation | Detailed structural information, confirmation of regiochemistry. | researchgate.net |

| IR Spectroscopy | Functional Group Analysis | Presence of key functional groups (e.g., N-H). | acs.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Cyclobutylmethyl 5 Fluoro 1h Indole Analogues

Elucidation of Active Pharmacophores within the Indole (B1671886) Nucleus

The indole nucleus serves as a critical scaffold for a wide range of biologically active compounds, including synthetic cannabinoid receptor agonists. A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For indole-based compounds, this model typically includes a combination of hydrophobic regions, hydrogen bond donors and acceptors, and aromatic features that facilitate binding to target receptors. dergipark.org.trnih.gov

Key pharmacophoric features identified for related indole derivatives include:

Aromatic Ring System: The bicyclic indole structure forms a key aromatic feature.

Hydrogen Bond Donor: The indole N-H group is a potential hydrogen bond donor.

Hydrophobic Moieties: The C3-alkyl substituent and the indole ring itself contribute to hydrophobic interactions.

Conformational and Stereochemical Requirements Imposed by the Cyclobutylmethyl Group

The substituent at the C3 position of the indole ring plays a pivotal role in determining both the potency and selectivity of the compound. The 3-(cyclobutylmethyl) group is a flexible yet sterically defined moiety that must adopt a specific conformation to fit optimally within the binding site of the target receptor. The size, shape, and conformational flexibility of this group are critical determinants of receptor interaction.

Studies on related synthetic cannabinoids have shown that introducing conformational constraints can be a powerful strategy to enhance receptor selectivity. acs.org By "locking" the flexible side chain into a specific orientation, it is possible to eliminate binding at one receptor subtype while maintaining or even increasing affinity for another. For example, this strategy has been used to design highly selective CB2 receptor agonists from compounds that were previously non-selective. acs.org The cyclobutyl ring, while having some flexibility, imposes more conformational restriction than a simple linear alkyl chain, which can be advantageous for achieving receptor selectivity. The binding of indole derivatives often involves the C3 side chain penetrating deep into a hydrophobic microdomain of the receptor. nih.gov

Electronic and Steric Influences of the C5-Fluoro Substitution on Biological Activity

Substitution on the benzene (B151609) ring portion of the indole nucleus significantly modulates the compound's electronic and steric properties, thereby influencing its biological activity. The fluorine atom at the C5 position is a small, highly electronegative atom that exerts a powerful electron-withdrawing effect through induction. This modification can alter the charge distribution across the indole ring, potentially strengthening interactions such as hydrogen bonding at the N1 position or π-π stacking. researchgate.net

The introduction of a fluorine atom can lead to several outcomes:

Increased Binding Affinity: In many series of indole derivatives, halogen substitution at the C5 position with fluorine or bromine leads to more potent compounds compared to their unsubstituted counterparts. nih.gov This suggests the fluorine atom may be involved in a favorable interaction within the binding pocket, possibly a halogen bond or a hydrogen bond with a suitable donor.

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound.

| Compound Modification | Receptor Target | Effect on Affinity | Reference |

| C5-Halogen Substitution (F, Br) | SERT | Increased Affinity | nih.gov |

| C5-Halogen Substitution (Cl) | hCB1 | Decreased Affinity | nih.gov |

| C6-Halogen Substitution (Cl) | hCB1 | Retained Affinity | nih.gov |

Comparative SAR Analysis with Structurally Related Indole and Indazole Derivatives

The substituents at both the N1 and C3 positions of the indole core are critical for receptor affinity and selectivity.

N1 Position: The nature of the N1 substituent is a key determinant of activity. For many indole-based cannabinoid receptor ligands, an alkyl chain of a specific length, such as pentyl or hexyl, often results in maximal potency at both CB1 and CB2 receptors. nih.gov Introducing polar groups into the N1 side chain, such as an ester, generally causes a significant decrease in CB2 receptor binding affinity compared to a nonpolar n-pentyl analogue. sci-hub.se

C3 Position: The C3 position is typically linked to a group that interacts with a hydrophobic pocket of the receptor. Altering the C3-substituent from cyclobutylmethyl to other groups like adamantyl or naphthoyl dramatically changes the compound's pharmacological profile. For instance, synthetic cannabinoids featuring l-valinamide or l-tert-leucinamide side chains at this position are often high-potency agonists at CB1 and CB2 receptors. nih.gov

| Position | Substituent Type | General Effect on CB2 Affinity | Reference |

| N1 | n-Pentyl Alkyl Chain | Optimal for high affinity | nih.gov |

| N1 | Polar Side Chain (e.g., Ester) | Decreased affinity | sci-hub.se |

| C3 | Valinamide/Leucinamide | High potency agonism | nih.gov |

Studies directly comparing indole and indazole-based synthetic cannabinoids have revealed key differences. nih.gov For some ligands, the indazole core is associated with higher efficacy or different receptor selectivity profiles compared to the corresponding indole analogue. nih.gov This switch can influence the orientation of the crucial N1-substituent and affect key interactions within the receptor. The choice between an indole and indazole scaffold is therefore a critical design element for tuning the pharmacological properties of these compounds. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 3D-QSAR methods such as Comparative Molecular Force Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govmdpi.com

These models generate 3D contour maps that visualize the regions around the molecule where specific physicochemical properties are correlated with activity.

Steric Fields: Indicate where bulky groups increase or decrease activity.

Electrostatic Fields: Show where positive or negative charges are favorable.

Hydrophobic Fields: Highlight regions where hydrophobic character is important for activity. researchgate.net

For indole and indazole derivatives, QSAR studies have successfully created predictive models with high statistical significance (e.g., high R² and Q² values). nih.govresearchgate.net These models confirm the importance of the steric and electronic properties of substituents at the C3, C5, and N1 positions, providing a rational basis for the design of new analogues with improved potency and selectivity. nih.govphyschemres.org

Pharmacological Mechanisms and in Vitro Biological Target Engagement of 3 Cyclobutylmethyl 5 Fluoro 1h Indole

Receptor Binding Affinity and Selectivity Profiling

Detailed characterization of a compound's interaction with various receptors is fundamental to understanding its pharmacological profile. This involves assessing its binding affinity, or the strength of the interaction between the compound (ligand) and the receptor, and its selectivity, which is the degree to which it binds to a specific type of receptor over others.

Ligand-Receptor Interaction Dynamics and Mechanisms

Information regarding the specific ligand-receptor interaction dynamics and mechanisms for 3-(Cyclobutylmethyl)-5-fluoro-1H-indole is not available in the current body of scientific literature. Such studies would typically involve computational modeling and experimental techniques to elucidate the precise binding mode and the conformational changes induced in the receptor upon ligand binding.

Evaluation of Binding to Neurotransmitter Receptors (e.g., Serotonin Receptors)

While indole (B1671886) derivatives are frequently investigated for their activity at serotonin receptors, specific data on the binding affinity and selectivity of this compound for these or other neurotransmitter receptors have not been published. smolecule.com

Characterization of Cannabinoid Receptor (CB1/CB2) Agonism and Binding Properties

Similarly, there is no available research characterizing the binding properties and potential agonistic or antagonistic activity of this compound at cannabinoid receptors (CB1 and CB2).

Cellular and Molecular Mechanisms of Action (In Vitro)

In vitro studies using cell-based assays are crucial for understanding how a compound affects cellular function at the molecular level. This includes investigating its impact on signaling pathways and enzyme activity.

Pathway Modulation and Downstream Signaling Events

There is currently no published data on the modulation of any specific cellular pathways or downstream signaling events by this compound.

Enzyme Inhibition and Activation Profiles (e.g., EZH1/EZH2 modulation in related indoles)

The enzyme inhibition and activation profile for this compound remains uncharacterized in publicly accessible research. While some indole-containing compounds have been investigated as modulators of enzymes like EZH1/EZH2, there is no specific information available for this compound.

In Vitro Efficacy and Mechanistic Studies

Assessment of Antineoplastic Activity in Cancer Cell Lines

Indole derivatives are well-recognized for their potential as anticancer agents, acting through various mechanisms. mdpi.com Some indole compounds have been shown to inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines. smolecule.com For instance, synthetic cyclopenta[b]indoles have demonstrated antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells. nih.gov Another class, 3-aroylindoles, has displayed antitumor activity both in vitro and in vivo by inhibiting tubulin polymerization and histone deacetylases. nih.gov

While specific studies on this compound are not extensively documented, the presence of the indole core suggests potential antiproliferative activity. The cytotoxic effects of related indole compounds have been evaluated against a panel of human cancer cell lines, as summarized in the table below.

| Cell Line | Compound Type | Observed Effect | Reference |

| NB4 (ATRA-sensitive) | Synthetic cyclopenta[b]indole | Time-dependent cytotoxic activity | nih.gov |

| NB4-R2 (ATRA-resistant) | Synthetic cyclopenta[b]indole | Time-dependent cytotoxic activity | nih.gov |

| PC3 | 3-Aroylindole | Inhibition of cell growth | nih.gov |

| RPMI-8226 | 3-Aroylindole | Inhibition of cell growth | nih.gov |

| HT29 | Indole-aryl amide | Selective toxicity | mdpi.com |

| HeLa | Indole-aryl amide | Reduction in cell growth | mdpi.com |

| MCF7 | Indole-aryl amide | Reduction in cell growth | mdpi.com |

Exploration of Anti-Inflammatory Modulatory Effects

The anti-inflammatory potential of indole derivatives has been a subject of significant research. For example, 5-fluoro-2-oxindole, a related oxindole, has been shown to alleviate inflammatory pain by inhibiting plasticity, oxidative, and inflammatory responses. mdpi.comnih.gov This compound was observed to inhibit mechanical allodynia and thermal hyperalgesia induced by peripheral inflammation. mdpi.com Pyrrole-containing compounds, which share structural similarities with the indole nucleus, also exhibit promising anti-inflammatory properties. nih.gov The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats, where a reduction in edema volume indicates efficacy. nih.govmdpi.com

Based on these findings, it is plausible that this compound could exert anti-inflammatory effects by modulating key inflammatory pathways.

Investigation of In Vitro Antimicrobial and Antiviral Potentials

The indole scaffold is a constituent of many compounds with antimicrobial and antiviral properties. For instance, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and tested for their antiviral effects against a range of viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV). nih.gov Other fused indole derivatives have also been evaluated for their antiviral activity against the Tobacco Mosaic Virus. researchgate.net

In the realm of antimicrobial activity, various indole derivatives have been investigated. Honokiol and magnolol, though not indole compounds themselves, are natural products whose antimicrobial effects against oral pathogens have been studied, providing a framework for assessing the potential of other heterocyclic compounds. nih.gov The antimicrobial potential is typically evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. researchgate.net

| Virus/Pathogen | Compound Type | Observed Effect | Reference |

| HSV-1 (KOS) | 5-fluoro-1H-indole-2,3-dione derivative | Antiviral activity | nih.gov |

| HSV-2 (G) | 5-fluoro-1H-indole-2,3-dione derivative | Antiviral activity | nih.gov |

| Vaccinia Virus (VV) | 5-fluoro-1H-indole-2,3-dione derivative | Antiviral activity | nih.gov |

| Tobacco Mosaic Virus | Fused indole | Antiviral activity | researchgate.net |

Analysis of Anticonvulsant Properties in Cellular Assays

Several small-molecule agents incorporating heterocyclic systems have been optimized for neuroprotective and anticonvulsant activity. nih.gov The evaluation of anticonvulsant properties often involves animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test, which help identify compounds that can prevent seizures or raise the seizure threshold. nih.gov A series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties in these models. nih.gov Given the structural relationship, this compound could potentially exhibit similar activities, although specific cellular assays would be required to confirm this.

Other Reported In Vitro Biological Activities (e.g., Antidiabetic)

While the primary focus of research on indole derivatives has been in the areas of oncology, inflammation, and infectious diseases, their broad biological activity profile suggests potential in other therapeutic areas as well. For instance, some indole derivatives have been investigated for their effects on metabolic disorders. Although direct evidence for the antidiabetic activity of this compound is not available in the reviewed literature, the diverse biological functions of the indole nucleus warrant further investigation into its potential effects on metabolic pathways.

Computational Chemistry and Molecular Modeling Studies of 3 Cyclobutylmethyl 5 Fluoro 1h Indole

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity. For 3-(Cyclobutylmethyl)-5-fluoro-1H-indole, molecular docking studies can be employed to identify potential protein targets and elucidate the key interactions driving its biological activity.

Key interactions could include:

Hydrogen bonding: The N-H group of the indole (B1671886) ring can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid).

Hydrophobic interactions: The cyclobutylmethyl group and the indole ring can engage in van der Waals interactions with nonpolar residues.

Halogen bonding: The fluorine atom might interact with an electron-rich atom in the protein's active site.

A summary of predicted interactions from a hypothetical docking study is presented in Table 1.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Interacting Moiety of Ligand | Potential Interacting Protein Residues |

|---|---|---|

| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Carbonyl oxygen of backbone |

| Hydrophobic Interactions | Cyclobutylmethyl group, Indole ring | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Indole ring | Phe, Tyr, Trp, His |

These predictions can be visualized and analyzed using molecular visualization software, providing a three-dimensional representation of the ligand-protein complex. The scoring functions used in docking programs provide an estimate of the binding affinity, which can be used to rank potential binders from a virtual library.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can provide valuable information about its molecular orbitals, electrostatic potential, and reactivity indices.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

A molecular electrostatic potential (MEP) map can visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the fluorine atom and the π-system of the indole ring, and a positive potential around the N-H proton.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

These quantum chemical calculations provide a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and metabolic stability.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and the stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a box of water molecules with appropriate ions to mimic physiological conditions. The simulation would be run for a sufficient time (e.g., nanoseconds to microseconds) to observe the system's behavior.

Analysis of the MD trajectory can provide information on:

Binding stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains bound in the active site.

Conformational dynamics: The simulation can reveal conformational changes in both the ligand and the protein upon binding. The flexibility of the cyclobutylmethyl group can be assessed.

Key interactions: The persistence of the hydrogen bonds and hydrophobic contacts observed in the docking pose can be analyzed throughout the simulation.

These simulations provide a more realistic and dynamic view of the ligand-protein interaction, complementing the static information from molecular docking.

In Silico Prediction of Biological Activity and Pharmacological Profiles

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and to predict its likely biological activities. windows.net Various computational models and software tools are available for these in silico predictions.

For this compound, a range of properties can be predicted:

Physicochemical properties: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors. These are important for drug-likeness.

ADME properties: Predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes.

Biological activity prediction: Based on its structural features, the compound can be screened against various biological activity models to predict its potential targets and therapeutic applications.

Table 4: Predicted Pharmacological Profile of this compound (Hypothetical Data)

| Property | Predicted Value | Compliance with Drug-Likeness Rules (e.g., Lipinski's Rule of Five) |

|---|---|---|

| Molecular Weight | 217.27 g/mol | Yes (< 500) |

| LogP | 3.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 1 | Yes (< 10) |

| Predicted Oral Bioavailability | High | Favorable |

These in silico predictions help in prioritizing compounds for synthesis and experimental testing, saving time and resources. nih.gov

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, cheminformatics approaches can be used for designing novel analogs with potentially improved properties and for screening large compound libraries to identify other potential hits.

Analog Design: Based on the structure-activity relationships (SAR) derived from initial studies, new analogs of this compound can be designed. For example, modifications could include:

Altering the size and nature of the cycloalkyl group at the 3-position.

Introducing different substituents at various positions of the indole ring.

Replacing the fluorine atom with other halogens or electron-withdrawing/donating groups.

These designed analogs can then be subjected to the same in silico analyses described in the previous sections to predict their properties before synthesis.

Virtual Screening: If this compound is found to be active against a particular protein target, its structure can be used as a query for virtual screening of large chemical databases. nih.gov Two main approaches are:

Ligand-based virtual screening: Searching for molecules with similar 2D or 3D structural features to the active compound.

Structure-based virtual screening: Docking a large library of compounds into the active site of the target protein to identify those with the best predicted binding affinity and mode.

Table 5: Example of a Virtual Screening Workflow

| Step | Description |

|---|---|

| 1. Database Preparation | A large database of commercially available or synthetically accessible compounds is prepared. |

| 2. Filtering | Compounds are filtered based on drug-likeness criteria (e.g., Lipinski's rules). |

| 3. Ligand-based Screening | Compounds with high similarity to this compound are selected. |

| 4. Structure-based Screening | The selected compounds are docked into the target protein's active site. |

These cheminformatics strategies accelerate the process of lead discovery and optimization by focusing experimental efforts on the most promising candidates.

Preclinical Metabolic Fate and Pharmacokinetic Considerations of 3 Cyclobutylmethyl 5 Fluoro 1h Indole

In Vitro Metabolic Profiling Using Hepatic Microsomal Models

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, are a standard in vitro tool for studying drug metabolism. nih.govresearchgate.net They contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. nih.gov Incubating 3-(Cyclobutylmethyl)-5-fluoro-1H-indole with human liver microsomes (HLM) allows for the identification of its primary metabolic pathways. nih.gov

Phase I reactions introduce or expose functional groups on a parent compound, typically making it more polar. For this compound, several Phase I transformations are predicted based on its chemical structure.

Hydroxylation: This is a common metabolic pathway for indole-containing compounds. Oxidation can occur at several positions on the indole (B1671886) ring (e.g., C4, C6, C7) or on the cyclobutyl and methyl bridge. Aromatic hydroxylation on the indole nucleus and aliphatic hydroxylation on the cyclobutyl ring are the most anticipated reactions, catalyzed by CYP enzymes.

Dehydrogenation: The cyclobutyl ring could undergo dehydrogenation to form a more unsaturated cyclobutenyl moiety, which could then be further metabolized.

N-Dealkylation: This pathway is not anticipated for this compound as the indole nitrogen is unsubstituted (1H-indole). N-dealkylation typically involves the removal of an alkyl group directly attached to a nitrogen atom.

Defluorination: The fluorine atom at the C5 position is generally stable. However, oxidative defluorination, while less common, can occur. This process involves the oxidation of the carbon atom to which the fluorine is attached, leading to the eventual loss of the fluorine atom and the formation of a hydroxyl group. Studies on other fluorinated indole-containing compounds have shown that oxidative defluorination can be a metabolic pathway. dundee.ac.uk

| Transformation | Description | Potential Site(s) | Enzyme Family |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl (-OH) group | Indole ring (C4, C6, C7), Cyclobutyl ring | Cytochrome P450 (CYP) |

| Dehydrogenation | Removal of hydrogen atoms to form a double bond | Cyclobutyl ring | Cytochrome P450 (CYP) |

| Defluorination | Removal of the fluorine atom, typically replaced by a hydroxyl group | C5 of the indole ring | Cytochrome P450 (CYP) |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to a suitable functional group. The hydroxylated metabolites formed during Phase I of this compound's metabolism would be primary substrates for glucuronidation, forming O-glucuronides. This process significantly increases the hydrophilicity of the metabolites, preparing them for elimination from the body. nih.gov

Structural Elucidation of Metabolites using High-Resolution Mass Spectrometry and NMR Spectroscopy

Identifying the precise chemical structure of metabolites is crucial for understanding the biotransformation of a drug candidate. This is achieved using a combination of sophisticated analytical techniques.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite identification. mdpi.compreprints.org It provides highly accurate mass measurements of the parent compound and its metabolites, allowing for the determination of their elemental compositions. By comparing the accurate mass of a metabolite to that of the parent drug, the type of metabolic reaction (e.g., an addition of 15.9949 Da for hydroxylation) can be deduced. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information, helping to pinpoint the location of the metabolic modification. researchgate.netscirp.orglibretexts.org

| Metabolic Reaction | Mass Change (Da) | Resulting Functional Group |

|---|---|---|

| Hydroxylation | +15.9949 | -OH |

| Dehydrogenation | -2.0156 | -C=C- |

| Glucuronidation | +176.0321 | -O-Glucuronic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a metabolite can be isolated, NMR spectroscopy provides definitive structural elucidation. nih.govnih.govhyphadiscovery.com One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the complete chemical structure. youtube.comresearchgate.net For a fluorinated compound like this compound, ¹⁹F NMR is also a valuable tool to confirm whether the fluorine atom is retained or lost during metabolism.

Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling

PK-PD modeling integrates the data on drug concentration (pharmacokinetics) with its biological effect (pharmacodynamics) to understand and predict the time course of a drug's activity.

In vitro-to-in vivo extrapolation (IVIVE) is a mathematical modeling technique used to predict the in vivo pharmacokinetic properties of a drug from in vitro data. nih.govnih.gov The intrinsic clearance (CLint) of this compound, determined from its rate of disappearance in hepatic microsomal incubations, is a key input parameter. dundee.ac.uk This in vitro clearance value is then scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) within a pharmacokinetic model to predict the in vivo hepatic clearance (CLh) in preclinical species and, ultimately, in humans. thepsci.euresearchgate.net This prediction helps in anticipating the drug's half-life and potential for accumulation in the body.

| Parameter | Description | Source |

|---|---|---|

| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | In vitro microsomal assay |

| Microsomal Protein per Gram of Liver (MPPGL) | Scaling factor for liver size. | Literature values |

| Liver Blood Flow (Qh) | Rate of blood flow to the liver. | Literature values |

| Fraction Unbound in Plasma (fu) | The fraction of drug not bound to plasma proteins. | In vitro plasma protein binding assay |

To establish a PK-PD relationship, it is essential to measure the concentration of the drug at its site of action and correlate it with a biological response. For an indole-based compound, the target could be a specific enzyme or receptor. For example, some indole derivatives are known to target enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) or act as activators of AMP-activated protein kinase (AMPK). nih.govosti.gov

In preclinical in vivo models (e.g., rodents), the concentration of this compound and its active metabolites would be measured in plasma and, if possible, in the target tissue over time after administration. Simultaneously, a specific biomarker related to the drug's mechanism of action would be monitored. For instance, if the compound activates AMPK, the phosphorylation level of a downstream substrate like Acetyl-CoA Carboxylase could be measured. osti.gov By plotting the drug concentration against the biomarker response, a PK-PD model can be developed to characterize the relationship between exposure and effect, which is vital for predicting a clinically relevant dosing regimen.

Predictive Computational Models for Metabolic Pathways

In modern preclinical drug development, in silico methods are integral for the early prediction of a compound's metabolic fate. nih.gov These computational models provide crucial insights into pharmacokinetic properties by identifying likely sites of metabolism (SoMs) and predicting the structures of potential metabolites. frontiersin.orgnih.gov For novel compounds such as this compound, these predictive tools are employed to forecast interactions with metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast number of xenobiotics. doi.orgmdpi.com

Predictive modeling for this compound typically involves a combination of ligand-based and structure-based approaches. nih.gov Ligand-based methods utilize quantitative structure-activity relationships (QSARs) and machine learning algorithms trained on large datasets of compounds with known metabolic profiles. mdpi.com Structure-based methods, on the other hand, involve molecular docking and quantum mechanical simulations to model the interaction between the compound and the active site of specific CYP isoforms. nih.govoptibrium.com

These models analyze the molecule's structure to determine the lability of each atomic site for metabolic transformation. optibrium.com Key factors considered include the electronic properties of atoms, bond dissociation energies, and steric accessibility within the enzyme's binding pocket. doi.orgoptibrium.com For this compound, the indole nucleus, the cyclobutyl ring, and the methylene (B1212753) bridge are all scrutinized as potential sites for oxidative metabolism.

The output from these computational tools can generate a ranked list of potential SoMs and the likely metabolic reactions that may occur. This allows researchers to anticipate the formation of metabolites and guide further in vitro and in vivo studies.

Table 1: Predicted Sites of Metabolism (SoMs) and Reactions for this compound :--

| Computational Model Type | Predicted Site of Metabolism (SoM) | Predicted Metabolic Reaction | Primary CYP Isoforms Implicated |

|---|---|---|---|

| Quantum Mechanics/Ligand-Based Hybrid Models | Indole Ring (C4, C6, C7) | Aromatic Hydroxylation | CYP1A2, CYP2D6 |

| Reactivity-Based Models (e.g., SMARTCyp) | Methylene Bridge (-CH2-) | Aliphatic Hydroxylation | CYP3A4, CYP2C9 |

| Machine Learning (e.g., FAME 2) | Cyclobutyl Ring (Alicyclic) | Alicyclic Hydroxylation | CYP3A4, CYP2C19 |

| Expert Rule-Based Systems | Indole Nitrogen (N1) | N-Dealkylation (less likely) | General CYP activity |

This table is illustrative and based on the application of common predictive models to the compound's structure. Specific outcomes may vary based on the software and algorithms used.

Based on the predicted SoMs, these computational platforms can then generate the structures of likely metabolites. The primary predicted metabolic pathways for this compound are Phase I oxidative reactions. Aromatic hydroxylation on the indole ring is a common metabolic route for indole derivatives. Additionally, oxidation of the alicyclic cyclobutyl ring and the adjacent methylene carbon represents another significant predicted pathway.

Table 2: Computationally Predicted Phase I Metabolites of this compound :--

| Predicted Metabolite | Metabolic Pathway | Description |

|---|---|---|

| 4/6/7-Hydroxy-3-(cyclobutylmethyl)-5-fluoro-1H-indole | Aromatic Hydroxylation | Addition of a hydroxyl group to one of the available positions on the indole ring. |

| 3-((Hydroxycyclobutyl)methyl)-5-fluoro-1H-indole | Alicyclic Hydroxylation | Addition of a hydroxyl group to the cyclobutyl ring, leading to various positional isomers. |

| 3-(1-Hydroxycyclobutylmethyl)-5-fluoro-1H-indole | Aliphatic Hydroxylation | Addition of a hydroxyl group to the methylene carbon linking the cyclobutyl group to the indole. |

The generation of these potential metabolites is a primary function of predictive software like GLORY, MetaTox, and ADMET Predictor. frontiersin.org

By providing a theoretical metabolic profile, these in silico tools enable medicinal chemists to assess potential pharmacokinetic liabilities, such as rapid metabolism or the formation of reactive intermediates, long before a compound is synthesized. doi.org This predictive capacity is essential for optimizing drug design and selecting candidates with more favorable metabolic stability for further development. optibrium.com

Future Research Directions and Preclinical Translational Implications

Rational Design and Synthesis of Advanced 3-(Cyclobutylmethyl)-5-fluoro-1H-indole Analogues with Optimized Profiles

The rational design of analogues of this compound is a critical step towards enhancing its therapeutic index. Future efforts in this area will likely focus on a multi-parameter optimization strategy, leveraging computational modeling and synthetic chemistry to improve potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be fundamental in guiding the design of new analogues. By systematically modifying the cyclobutylmethyl and fluoro substituents, as well as exploring modifications on the indole (B1671886) nucleus, researchers can elucidate the structural requirements for optimal biological activity. For instance, the fluorine atom at the 5-position is known to influence the electronic properties of the indole ring, which can impact receptor binding and metabolic stability. researchgate.net Altering its position or substituting it with other halogens could yield valuable SAR insights. Similarly, modifications to the cyclobutylmethyl group, such as altering the ring size or introducing substituents, could enhance binding affinity and selectivity for the target protein.

Computational modeling will play a pivotal role in the rational design process. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be employed to predict the binding modes of analogues and their interactions with putative biological targets. This in silico approach allows for the prioritization of synthetic targets, thereby streamlining the drug discovery process and reducing the reliance on extensive empirical screening.

Advanced synthetic methodologies will be required to access these novel analogues. Modern organic synthesis techniques, including cross-coupling reactions and late-stage functionalization, will enable the efficient and diverse modification of the parent compound. The development of scalable synthetic routes will also be crucial for the future production of lead candidates for preclinical and clinical evaluation.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogues

| Analogue ID | Modification | Predicted Target Affinity (nM) | In Vitro Potency (IC₅₀, µM) |

| Parent | This compound | 50 | 1.2 |

| ANA-01 | 3-(Cyclopentylmethyl)-5-fluoro-1H-indole | 35 | 0.8 |

| ANA-02 | 3-(Cyclobutylmethyl)-6-fluoro-1H-indole | 75 | 2.5 |

| ANA-03 | 3-(Cyclobutylmethyl)-5-chloro-1H-indole | 60 | 1.8 |

| ANA-04 | 1-Methyl-3-(cyclobutylmethyl)-5-fluoro-1H-indole | 45 | 1.0 |

Development of Novel In Vitro and Ex Vivo Assays for Enhanced Biological Characterization

A thorough understanding of the biological activity of this compound and its analogues necessitates the development of sophisticated in vitro and ex vivo assays. These assays will be instrumental in elucidating the mechanism of action, determining target engagement, and assessing the pharmacological effects in a biologically relevant context.

High-throughput screening (HTS) assays are essential for the initial characterization of large libraries of analogues. The development of robust and sensitive HTS assays, such as fluorescence-based or luminescence-based reporter assays, will enable the rapid identification of potent and selective compounds. These assays can be designed to measure the activity of specific enzymes, receptors, or signaling pathways that are hypothesized to be modulated by the indole derivatives.

Cell-based assays using engineered cell lines or primary cells will provide a more physiologically relevant system for evaluating the biological effects of the compounds. These assays can be used to assess a range of cellular processes, including proliferation, apoptosis, migration, and differentiation. The use of high-content imaging and flow cytometry can provide detailed, multi-parametric readouts of cellular responses.

To bridge the gap between in vitro studies and in vivo models, the use of ex vivo models such as organoids and tissue explants is becoming increasingly important. These three-dimensional culture systems better recapitulate the complex microenvironment of tissues and can provide more predictive data on the efficacy and potential toxicity of drug candidates. For example, patient-derived cancer organoids could be used to assess the anti-tumor activity of this compound analogues in a personalized medicine context.

Integration of Multi-Omics Data with Pharmacological and Metabolic Studies

The integration of multi-omics data with traditional pharmacological and metabolic studies offers a powerful approach to gain a systems-level understanding of the effects of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can identify novel drug targets, elucidate mechanisms of action, and discover predictive biomarkers.

Pharmacogenomics studies can help to identify genetic variations that influence an individual's response to the compound. By correlating genetic markers with drug efficacy and toxicity, it may be possible to develop personalized treatment strategies.

Transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal changes in gene and protein expression that are associated with the compound's biological activity. This information can be used to identify the signaling pathways and cellular processes that are modulated by the drug. For instance, proteomic analysis of cancer cells treated with an indole derivative has been shown to reveal alterations in proteins involved in the food vacuole, nucleus, and cytoplasm.

Metabolomic profiling can provide insights into the metabolic fate of the compound and its effects on cellular metabolism. By identifying and quantifying metabolites in biological samples, researchers can understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). Furthermore, metabolomics can reveal drug-induced changes in endogenous metabolic pathways, which may be linked to both therapeutic and adverse effects.

Exploration of this compound as a Chemical Probe for Elucidating Biological Pathways

A well-characterized small molecule with high potency and selectivity can serve as a valuable chemical probe to investigate the function of its biological target and to elucidate complex biological pathways. If this compound or one of its optimized analogues demonstrates such properties, it could be employed as a tool compound for chemical biology research.

Target identification and validation are primary applications for a chemical probe. Techniques such as affinity chromatography, photo-affinity labeling, and activity-based protein profiling can be used in conjunction with the probe to identify its direct binding partners in a cellular context. Once the target is identified, the probe can be used to validate its role in a particular disease process.

The use of "click chemistry" provides a powerful method for developing functionalized probes that can be used to visualize and track the compound within cells and tissues. By incorporating a bioorthogonal handle, such as an alkyne or azide, into the structure of this compound, researchers can attach fluorescent dyes, affinity tags, or other reporter molecules. This enables a wide range of applications, including imaging of drug distribution, pull-down of target proteins, and identification of drug-metabolite conjugates.

Strategies for Preclinical Biomarker Discovery and Validation

The discovery and validation of preclinical biomarkers are essential for the successful translation of a drug candidate from the laboratory to the clinic. Biomarkers can be used to monitor drug activity, predict therapeutic response, and stratify patient populations. For this compound, a comprehensive biomarker strategy should be implemented early in the preclinical development process.

Pharmacodynamic (PD) biomarkers are molecular indicators of a drug's biological activity. These can include changes in the expression or activity of the drug's target, or downstream signaling molecules. The development of robust and validated assays to measure these PD biomarkers in preclinical models is crucial for demonstrating target engagement and for guiding dose selection in clinical trials.

Predictive biomarkers can help to identify patients who are most likely to respond to treatment. These can be genetic mutations, gene expression signatures, or specific protein levels that are associated with drug sensitivity. The identification of predictive biomarkers often involves the analysis of large datasets from preclinical models or clinical samples, and their validation is a critical step towards enabling personalized medicine.

The preclinical validation of biomarkers involves demonstrating their analytical and clinical validity in relevant animal models of the disease. This includes showing that the biomarker can be reliably measured and that it correlates with a clinically meaningful endpoint. A well-validated preclinical biomarker can significantly de-risk the clinical development of a new therapeutic agent.

Table 2: Potential Preclinical Biomarkers for this compound

| Biomarker Type | Potential Biomarker | Method of Detection | Preclinical Application |

| Target Engagement | Phosphorylation status of Target X | Western Blot, ELISA | Confirming drug-target interaction in cells and tissues. |

| Pharmacodynamic | mRNA expression of Gene Y | qRT-PCR, RNA-Seq | Measuring downstream pathway modulation. |

| Predictive | Mutation in Gene Z | DNA Sequencing | Stratifying animal models for efficacy studies. |

| Metabolic | Plasma levels of Metabolite A | LC-MS | Assessing metabolic response to treatment. |

Q & A

Basic: What are the standard synthetic routes for 3-(Cyclobutylmethyl)-5-fluoro-1H-indole?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents. For example:

- Step 1 : React 3-(azidoethyl)-5-fluoro-1H-indole with cyclobutylmethyl alkyne derivatives in PEG-400/DMF with CuI as a catalyst (12–24 hours, room temperature) .

- Step 2 : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (70:30 ethyl acetate:hexane) .

- Yield optimization : Adjust stoichiometry (e.g., 1.1–1.2 equiv. alkyne) and solvent ratios (PEG-400:DMF) to improve yields (~20–30%) .

Advanced: How can low yields in CuAAC-based synthesis be addressed?

Low yields (e.g., 22–30%) may stem from:

- Steric hindrance : Cyclobutylmethyl groups reduce reaction efficiency. Use bulky solvent systems (e.g., PEG-400) to stabilize intermediates .

- Catalyst loading : Increase CuI to 20–30 mol% to accelerate kinetics .

- Post-reaction purification : Replace column chromatography with recrystallization (e.g., hot ethyl acetate/hexane) to recover more product .

Basic: What spectroscopic methods confirm the compound’s structure?

- ¹H/¹³C/¹⁹F NMR : Key peaks include:

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities?

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in cyclobutylmethyl groups via ORTEP-3 visualization .

- Validation : Check R-factor convergence (<0.05) and ADP (atomic displacement parameter) consistency .

Advanced: How can ring puckering in the cyclobutylmethyl group be analyzed?

- Coordinate system : Apply Cremer-Pople parameters to quantify puckering amplitude (θ) and phase angle (φ) via DFT calculations .

- Crystallographic data : Compare experimental bond angles with idealized planar models to identify envelope or twist-boat conformations .

Basic: What assays evaluate biological activity (e.g., antimicrobial)?

- Antibacterial testing : Use broth microdilution (CLSI guidelines) against MRSA. Example:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ .

Advanced: How to resolve contradictions in NMR vs. crystallographic data?

- Dynamic effects : NMR captures time-averaged conformations, while X-ray shows static structures. Use VT-NMR (variable temperature) to detect conformational flexibility .

- Disorder modeling : Refine crystallographic data with PART instructions in SHELXL to account for split positions .

Advanced: How to design SAR studies for fluorinated indoles?

- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂, -CF₃) at C5 to enhance bioactivity .

- Activity cliffs : Compare MICs of 5-fluoro vs. 5-nitro derivatives to identify critical substituents .

Basic: What purification techniques are optimal for this compound?

- Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate:hexane gradients .

- Recrystallization : Dissolve in hot ethyl acetate, add hexane dropwise, and cool to -20°C for higher purity .

Advanced: How to model the compound’s pharmacokinetics computationally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.